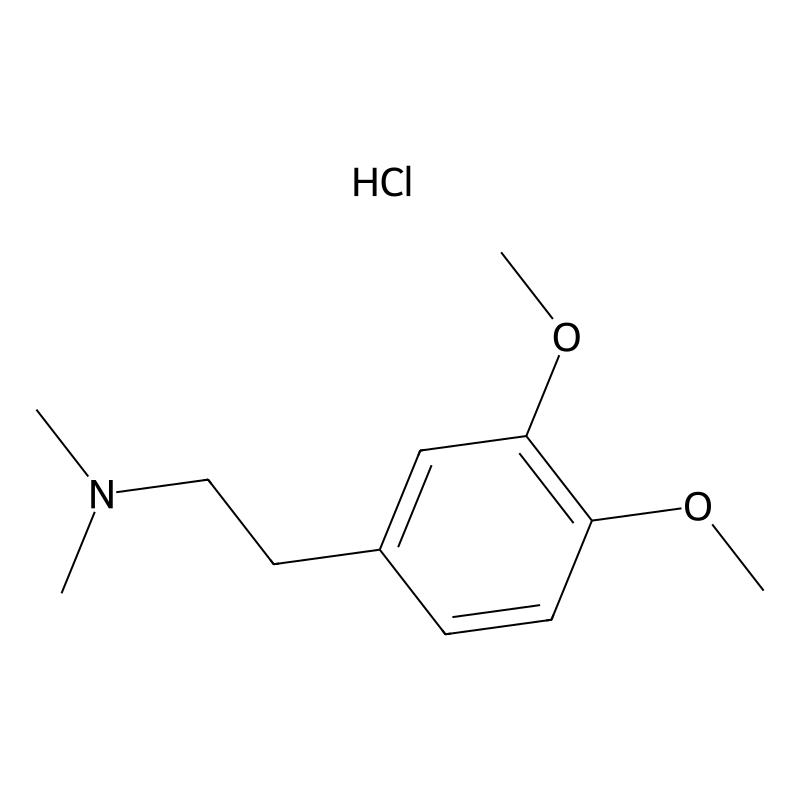

2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Impurity Reference Standard:

2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride, also known as Verapamil Hydrochloride Impurity C, is primarily used as a reference standard in scientific research. Reference standards are well-characterized materials used to calibrate analytical instruments and ensure the accuracy and consistency of measurements in various research applications. In the case of 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride, it serves as a reference for the detection and quantification of this specific impurity within the drug verapamil hydrochloride. This ensures the purity and quality of the final pharmaceutical product [, ].

Research on Verapamil Hydrochloride:

Verapamil hydrochloride is a calcium channel blocker medication used to treat various cardiovascular conditions like angina pectoris and high blood pressure. Research involving 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride often focuses on the impurity profiling of verapamil. By identifying and quantifying impurities, researchers can assess the quality and stability of the drug, as well as potential degradation pathways and their impact on the drug's efficacy and safety [, ].

2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride is an organic compound characterized by the molecular formula C₁₂H₂₀ClNO₂. It features a dimethoxyphenyl group attached to a dimethylated ethylamine backbone. The presence of two methoxy groups (–OCH₃) on the phenyl ring contributes to its distinctive properties and reactivity. The hydrochloride form indicates that it is typically encountered as a salt, which enhances its solubility in water and facilitates its use in various applications .

- Psychedelic effects: Hallucinations, altered perception, and changes in mood and thought processes.

- Psychological risks: Anxiety, paranoia, and potential for triggering latent mental health conditions.

- Physiological effects: Increased heart rate, blood pressure, and body temperature.

- Alkylation Reactions: The nitrogen atom in the amine group can participate in alkylation reactions with electrophiles.

- Oxidation Reactions: The methoxy groups can be oxidized under certain conditions, potentially altering the compound's properties.

- Acid-Base Reactions: As a hydrochloride salt, it can react with bases to regenerate the free amine form.

These reactions are essential for modifying the compound for specific applications or studying its reactivity in various environments.

Research indicates that 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride exhibits significant biological activity. It has been studied for its potential effects on neurotransmitter systems and may influence mood and cognition due to its structural similarity to other psychoactive compounds. Preliminary studies suggest it may have stimulant properties, although further research is needed to fully elucidate its pharmacological profile .

The synthesis of 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride typically involves:

- Starting Materials: Utilizing 3,4-dimethoxybenzaldehyde as a precursor.

- Reduction Reaction: Performing a reductive amination with N,N-dimethylamine in the presence of reducing agents.

- Formation of Hydrochloride Salt: The final product can be converted into its hydrochloride form by reacting with hydrochloric acid.

This multi-step synthesis allows for the production of high-purity compounds suitable for research and application .

The compound finds utility in several domains:

- Pharmaceutical Research: It serves as a reference standard for testing and analysis in pharmaceutical laboratories.

- Neuroscience Studies: Due to its potential psychoactive effects, it is used in studies investigating neurotransmitter interactions.

- Chemical Synthesis: It acts as an intermediate in developing other compounds with desired biological activities.

Interaction studies have focused on how 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride interacts with various receptors and enzymes. Initial findings suggest possible interactions with serotonin and dopamine receptors, indicating a need for further exploration to understand its full biological implications .

Several compounds share structural similarities with 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N,N-Dimethylhomoveratrylamine | Similar dimethylated amine structure | Contains a veratryl group instead of dimethoxy |

| Verapamil | Calcium channel blocker | Has distinct pharmacological properties |

| 3,4-Dimethoxyphenethylamine | Lacks the N,N-dimethyl substitution | Exhibits different biological activities |

These compounds highlight the uniqueness of 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride while also illustrating how slight variations in structure can lead to significant differences in activity and application .

The core structure of 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride shares foundational features with endogenous catecholamines such as dopamine. Dopamine’s benzene ring contains hydroxyl groups at the 3- and 4-positions, which are critical for hydrogen bonding with dopamine receptors (D1–D5 subtypes) [2]. In contrast, the methoxy substitutions in the target compound replace these hydroxyl groups, altering electronic distribution and steric bulk. This modification reduces hydrogen-bonding capacity while increasing lipophilicity, which may enhance blood-brain barrier permeability [5].

| Feature | Dopamine | 2-(3,4-Dimethoxyphenyl)-N,N-Dimethylethanamine Hydrochloride |

|---|---|---|

| Aromatic Substitutions | 3,4-dihydroxyphenyl | 3,4-dimethoxyphenyl |

| Side Chain | Ethylamine (NH2) | Dimethylaminoethyl (N(CH3)2) |

| Receptor Affinity | High for D1/D2 receptors | Likely shifted toward adrenergic/serotonergic receptors |

The dimethylated amine in the side chain further differentiates this compound from dopamine. N,N-dimethylation reduces the molecule’s basicity compared to primary amines, potentially shifting receptor selectivity away from dopaminergic systems and toward adrenergic or serotonergic targets [7]. For example, homoveratrylamine (3,4-dimethoxyphenethylamine), a structural analog, exhibits weak binding to serotonin receptors and induces head-twitch responses in rodents—a behavioral marker of serotonergic activity [5] [8].

Structural Parallels to Mescaline: Implications for Psychotomimetic Activity Predictions

Mescaline (3,4,5-trimethoxyphenethylamine) serves as a structural template for psychotomimetic phenethylamines. The target compound’s 3,4-dimethoxy configuration aligns closely with mescaline’s substitution pattern, differing only by the absence of the 5-methoxy group. This difference has profound implications for receptor engagement:

- Psychoactive Potency: Mescaline’s 3,4,5-trimethoxy configuration optimizes interactions with serotonin 5-HT2A receptors, which mediate hallucinogenic effects. The absence of the 5-methoxy group in the target compound likely reduces 5-HT2A affinity, as seen in 3,4-dimethoxyphenethylamine (DMPEA), which shows negligible psychedelic activity in humans despite structural similarity [5] [8].

- Metabolic Stability: Methoxy groups resist catechol-O-methyltransferase (COMT)-mediated degradation, a pathway that rapidly inactivates dopamine. Both mescaline and the target compound benefit from this stability, enabling prolonged central nervous system activity [7] [8].

Notably, DMPEA occurs naturally in psychedelic cacti alongside mescaline but lacks psychoactive effects at comparable doses, underscoring the critical role of the 5-methoxy group in psychotomimetic activity [5] [8].

Methoxy Group Positionality Effects on Receptor Binding Affinities

The spatial arrangement of methoxy groups on the phenyl ring profoundly influences receptor binding kinetics. Comparative studies of methoxy-substituted phenethylamines reveal the following trends:

| Methoxy Positions | Receptor Affinity Profile | Example Compound |

|---|---|---|

| 3,4 | Moderate serotonin receptor affinity; adrenergic | 3,4-Dimethoxyphenethylamine [5] [8] |

| 4 | Enhanced β-adrenergic activity | [2-(4-Methoxyphenyl)ethyl]dimethylamine |

| 2,4,5 | High 5-HT2A affinity (psychedelic) | Mescaline [5] |

The 3,4-dimethoxy configuration in the target compound creates a planar aromatic system that may favor interactions with β-adrenergic receptors. For instance, molecular docking studies of homoveratrylamine derivatives demonstrate that the 3,4-dimethoxy motif enhances complementarity with β1-adrenoceptors, likely due to van der Waals interactions with hydrophobic receptor pockets [6]. Conversely, 4-methoxy analogs exhibit stronger β2-adrenoceptor binding, attributed to reduced steric hindrance at the ortho position [6].

The N,N-dimethylation of the side chain introduces additional steric and electronic effects. Dimethylation increases the compound’s logP value, enhancing membrane permeability but potentially reducing affinity for receptors requiring precise hydrogen-bonding interactions, such as dopamine D2 receptors [7].

The transmethylation hypothesis emerged as a pivotal theoretical framework for understanding the potential role of methylated phenethylamines, including 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride (dimethoxyphenylethylamine), in psychiatric disorders. This hypothesis posits that aberrant methylation of endogenous neurotransmitters, particularly catecholamines, may contribute to the pathophysiology of schizophrenia through the formation of psychotomimetic compounds [1] [2].

The foundational work by Friedhoff and Van Winkle in 1962 first identified dimethoxyphenylethylamine in the urine of schizophrenic patients, establishing the initial evidence for abnormal methylation processes in psychiatric illness [3] [4]. This compound, structurally analogous to the psychotomimetic agent mescaline, was hypothesized to arise from the aberrant methylation of dopamine, suggesting a biochemical basis for psychotic symptoms [3]. The structural similarity between dimethoxyphenylethylamine and mescaline provided compelling evidence that endogenously formed methylated compounds could potentially produce hallucinogenic effects [5].

According to the transmethylation hypothesis, schizophrenia results from a biochemical disruption in the stress mechanism, leading to the production of psychotomimetic substances through abnormal methylation pathways [1]. This disruption manifests as increased transmethylation activity, particularly during periods of psychological stress, when elevated dopamine levels may undergo preferential methylation rather than normal metabolic degradation [1]. The hypothesis suggests that psychological stress triggers the formation of dimethoxyphenylethylamine and related compounds through enhanced methylation of catecholamines, potentially explaining the stress-related exacerbation of psychotic symptoms observed clinically [1].

Methionine loading studies provided crucial experimental support for the transmethylation hypothesis. Multiple research groups demonstrated that administration of methionine, the precursor of S-adenosylmethionine (the universal methyl donor), consistently exacerbated psychotic symptoms in schizophrenic patients while having no effect on normal individuals [2] [6]. These studies revealed that methionine loading increased the availability of methyl groups for transmethylation reactions, presumably enhancing the formation of psychotomimetic methylated compounds [7]. The observation that methionine administration selectively affected schizophrenic patients suggested an underlying vulnerability in methylation processes specific to this population [6].

Contemporary research has identified significant alterations in methylation machinery in schizophrenic brains. Post-mortem analysis of prefrontal cortical tissue from patients with schizophrenia revealed approximately twofold increases in S-adenosylmethionine levels compared to non-psychiatric controls [6]. This elevation in the primary methyl donor suggests hyperactive methylation processes that could facilitate the formation of dimethoxyphenylethylamine and related compounds through aberrant catecholamine methylation [6]. The increased S-adenosylmethionine levels provide biochemical evidence supporting the transmethylation hypothesis and suggest that methylation dysregulation may be a fundamental feature of schizophrenia pathophysiology [6].

The transmethylation hypothesis has evolved to incorporate epigenetic mechanisms, recognizing that methionine-induced hypermethylation may affect gene expression through DNA methylation rather than solely producing psychotomimetic metabolites [6]. This expanded understanding suggests that the effects of aberrant transmethylation extend beyond the formation of hallucinogenic compounds to include widespread alterations in gene regulation that may contribute to the complex symptomatology of schizophrenia [8].

Aberrant Dopamine Methylation Pathways: In Vivo Conversion Evidence

The in vivo conversion of dopamine to methylated derivatives represents a critical pathway for understanding the endogenous formation of dimethoxyphenylethylamine and related compounds. Catechol-O-methyltransferase serves as the primary enzyme responsible for dopamine methylation, converting dopamine to 3-methoxytyramine as the initial step in this metabolic cascade [9] [10]. In the mammalian brain, particularly in the prefrontal cortex where dopamine transporters are sparse, catechol-O-methyltransferase accounts for more than 60% of dopamine degradation, establishing its central role in dopaminergic neurotransmission regulation [11] [9].

The enzymatic conversion of dopamine through methylation pathways involves multiple sequential steps that can potentially lead to the formation of dimethoxyphenylethylamine. The initial methylation by catechol-O-methyltransferase produces 3-methoxytyramine, which undergoes further metabolic processing to generate homovanillic acid as the primary end product [9] [10]. However, under certain conditions, alternative methylation pathways may predominate, potentially favoring the formation of dimethoxyphenylethylamine through dual methylation of the catechol hydroxyl groups [5] [3].

In vivo evidence for aberrant dopamine methylation pathways has been demonstrated through multiple experimental approaches. Microdialysis studies in freely moving rats have shown that stimulation of dopaminergic neurotransmission leads to increased formation of methylated metabolites, with altered ratios observed under pathological conditions [12]. Post-mortem brain tissue analysis from psychiatric patients has revealed elevated levels of methylated dopamine derivatives in specific brain regions, particularly in areas associated with psychotic symptoms [9]. These findings provide direct neurochemical evidence for enhanced methylation processes in psychiatric disorders.

The genetic basis for aberrant dopamine methylation has been extensively characterized through studies of catechol-O-methyltransferase polymorphisms. The Val158Met polymorphism significantly alters enzyme activity, with the Val allele associated with 3-4 fold higher enzymatic activity compared to the Met allele [13] [14]. This genetic variation directly impacts dopamine methylation efficiency and has been linked to differential susceptibility to psychiatric disorders [13] [9]. Individuals with the Val/Val genotype demonstrate increased methylation of catecholamines, potentially favoring the formation of dimethoxyphenylethylamine and related compounds [9].

Mechanistic studies have revealed that catechol-O-methyltransferase requires S-adenosylmethionine as a methyl donor and magnesium as a cofactor for optimal enzymatic activity [15] [16]. The enzyme introduces methyl groups to catechol substrates through a nucleophilic substitution mechanism, with the methyl group donated by S-adenosylmethionine being transferred to the hydroxyl groups of the catechol ring [16]. This methylation process is essential for catecholamine inactivation but may also contribute to the formation of psychoactive methylated derivatives under pathological conditions [15].

Contemporary research utilizing positron emission tomography with radiolabeled methylation substrates has provided unprecedented insights into in vivo dopamine methylation processes [17] [18]. These studies have demonstrated real-time visualization of methylation activity in living human brains, revealing regional differences in methylation rates and identifying areas of enhanced methylation activity in psychiatric patients [17]. The ability to measure methylation processes in vivo has confirmed that aberrant dopamine methylation occurs in specific brain circuits associated with psychotic symptoms.

The relationship between dopamine synthesis and methylation has been further elucidated through studies of tyrosine hydroxylase expression. Research has shown that catechol-O-methyltransferase genotype affects tyrosine hydroxylase gene expression in mesencephalic dopamine neurons, with the Val allele associated with increased enzyme expression [9]. This finding suggests a compensatory mechanism whereby increased dopamine synthesis may occur in response to enhanced methylation-mediated clearance, potentially creating conditions favorable for aberrant methylation pathways [9].

Intersection with Catechol-O-Methyltransferase Activity Landscapes

The catechol-O-methyltransferase enzyme system presents a complex landscape of activity that critically intersects with the formation and metabolism of dimethoxyphenylethylamine. This enzyme exists in two primary forms: membrane-bound catechol-O-methyltransferase and soluble catechol-O-methyltransferase, each contributing distinct functional properties to catecholamine methylation processes [19] [20]. The membrane-bound form localizes to cellular membranes and mediates site-specific methylation reactions, while the soluble form operates throughout the cytosolic compartment, providing broader catecholamine methylation capacity [19].

The functional polymorphism Val158Met represents the most extensively studied genetic variation affecting catechol-O-methyltransferase activity, with profound implications for dimethoxyphenylethylamine formation pathways [13] [14]. Individuals homozygous for the valine allele (Val/Val) exhibit markedly elevated enzyme activity, resulting in enhanced methylation of catecholamines and potentially increased formation of methylated derivatives including dimethoxyphenylethylamine [13] [9]. Conversely, individuals with the methionine homozygous genotype (Met/Met) demonstrate approximately 40% reduction in enzymatic activity, leading to decreased methylation efficiency but potentially altered metabolic flux toward alternative pathways [14] [21].

The intersection of catechol-O-methyltransferase activity with dopaminergic neurotransmission creates specific landscapes where dimethoxyphenylethylamine formation may be favored. In the prefrontal cortex, where dopamine transporters are notably sparse, catechol-O-methyltransferase assumes primary responsibility for dopamine clearance, accounting for the majority of dopaminergic inactivation [11] [9]. This regional specialization creates conditions where variations in catechol-O-methyltransferase activity can dramatically impact local dopamine concentrations and potentially influence the formation of methylated derivatives [11].

Recent research has identified complex regulatory mechanisms governing catechol-O-methyltransferase expression and activity through DNA methylation processes. Studies have demonstrated that catechol-O-methyltransferase gene promoter regions undergo differential methylation in psychiatric patients, with hypomethylation of membrane-bound catechol-O-methyltransferase promoters and hypermethylation of soluble catechol-O-methyltransferase promoters observed in schizophrenic populations [8] [20]. These epigenetic modifications directly influence enzyme expression levels and may contribute to the aberrant methylation patterns associated with dimethoxyphenylethylamine formation [8].

The substrate specificity of catechol-O-methyltransferase extends beyond simple catecholamines to include various phenolic compounds that may serve as precursors for dimethoxyphenylethylamine synthesis [15] [22]. The enzyme demonstrates broad substrate tolerance, methylating compounds with catechol structures including dopamine, norepinephrine, and epinephrine, but also showing activity toward structurally related compounds that may undergo sequential methylation reactions [15]. This substrate promiscuity suggests that catechol-O-methyltransferase may participate in complex metabolic networks that could facilitate dimethoxyphenylethylamine formation through multiple pathways [15].

The cofactor requirements for catechol-O-methyltransferase activity create additional points of intersection with dimethoxyphenylethylamine metabolism. The enzyme requires S-adenosylmethionine as a methyl donor and divalent magnesium ions as cofactors for optimal catalytic function [15] [16]. The availability of these cofactors can significantly influence methylation rates and may represent regulatory checkpoints where dimethoxyphenylethylamine formation could be modulated [16]. Under conditions of increased S-adenosylmethionine availability, such as during methionine loading, enhanced methylation activity may favor the formation of multiple methylated products including dimethoxyphenylethylamine [16].

The tissue distribution of catechol-O-methyltransferase creates distinct activity landscapes that may influence regional differences in dimethoxyphenylethylamine formation. High levels of enzyme expression occur in liver, kidney, and brain tissues, with particularly elevated activity in dopaminergic brain regions [22] [9]. The regional variation in enzyme activity suggests that dimethoxyphenylethylamine formation may occur preferentially in specific anatomical locations where catechol-O-methyltransferase activity is elevated and dopaminergic substrate availability is high [9].